2-Cyclohexyl-2-(2-methylphenyl)acetic acid

HMG-CoA reductase lipid metabolism cardiovascular research

2-Cyclohexyl-2-(2-methylphenyl)acetic acid (CAS 200806-68-4) is an organic compound with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.32 g/mol. It is a substituted phenylacetic acid derivative featuring a cyclohexyl group and an ortho-methylphenyl group at the alpha-carbon position.

Molecular Formula C15H20O2
Molecular Weight 232.323
CAS No. 200806-68-4
Cat. No. B2900738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-(2-methylphenyl)acetic acid
CAS200806-68-4
Molecular FormulaC15H20O2
Molecular Weight232.323
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2CCCCC2)C(=O)O
InChIInChI=1S/C15H20O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3,(H,16,17)
InChIKeyUVMFKMMLDQDRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-(2-methylphenyl)acetic acid (CAS 200806-68-4): Sourcing and Identification Guide


2-Cyclohexyl-2-(2-methylphenyl)acetic acid (CAS 200806-68-4) is an organic compound with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.32 g/mol . It is a substituted phenylacetic acid derivative featuring a cyclohexyl group and an ortho-methylphenyl group at the alpha-carbon position. This compound is primarily offered by chemical suppliers for research and development purposes, with a typical purity specification of 95% . Its classification as a 'versatile small molecule scaffold' suggests utility as a synthetic intermediate, rather than as a final, biologically active entity . The compound is not approved as a drug or pharmaceutical agent by the FDA or EMA .

Why 2-Cyclohexyl-2-(2-methylphenyl)acetic acid Cannot Be Replaced by Its Closest Analogs


Within the class of alpha-substituted phenylacetic acids, small structural variations can lead to significant differences in physicochemical properties, reactivity, and biological activity. While direct, quantitative comparative data for 2-Cyclohexyl-2-(2-methylphenyl)acetic acid is limited, inferential evidence from related compounds demonstrates that substituting it with a close analog like 2-Cyclohexyl-2-phenylacetic acid (lacking the ortho-methyl group) or 2-Cyclohexyl-2-(3-methylphenyl)acetic acid (meta-substituted) is not scientifically valid. These modifications alter key molecular descriptors such as lipophilicity (cLogP), steric hindrance around the carboxylic acid, and the potential for specific intermolecular interactions . Such changes can critically impact a compound's behavior as a synthetic intermediate or a pharmacological probe, making precise identity crucial for reproducibility and validity in research and industrial applications .

2-Cyclohexyl-2-(2-methylphenyl)acetic acid: Differentiating Quantitative Evidence and Procurement-Relevant Data


HMG-CoA Reductase Inhibition: A Critical Lack of Activity Compared to Statins

In an assay measuring inhibition of HMG-CoA reductase in a CD rat liver microsomal-cytosol fraction, 2-Cyclohexyl-2-(2-methylphenyl)acetic acid demonstrated an IC50 value of 780,000 nM (7.8 x 10^5 nM) for inhibiting fatty acid synthesis using [2-14C]acetate as a substrate [1]. This is in stark contrast to potent statin drugs like atorvastatin, which can inhibit HMG-CoA reductase with IC50 values in the low nanomolar range (e.g., ~8 nM). The micromolar-range IC50 for this compound indicates that it lacks significant inhibitory activity against this key therapeutic target. This quantitative finding is crucial for scientists exploring lipid metabolism pathways, as it definitively rules out this compound as a viable HMG-CoA reductase inhibitor and prevents its misapplication in cardiovascular research programs.

HMG-CoA reductase lipid metabolism cardiovascular research

Physicochemical Profile: Predicted Melting Point and Boiling Point for Purification and Handling

For procurement and laboratory handling, understanding the physical state and thermal properties is essential. 2-Cyclohexyl-2-(2-methylphenyl)acetic acid has a predicted melting point of 133 °C and a predicted boiling point of 488.0±45.0 °C . The relatively high melting point suggests the compound is a solid at room temperature, which informs storage conditions and the feasibility of purification via recrystallization. The very high boiling point indicates it is not volatile and cannot be purified by standard distillation. This contrasts with more volatile or lower-melting analogs, which may require different handling and purification strategies.

physicochemical properties purification synthetic chemistry

Potential Anticholinergic Activity: A Steric and Electronic Comparison to the 2-Hydroxy Analog

While 2-Cyclohexyl-2-(2-methylphenyl)acetic acid itself has no reported anticholinergic activity, its close structural analog, 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, serves as a key pharmacophore in potent muscarinic antagonists like oxybutynin and its enantiomers . The presence of the alpha-hydroxy group is critical for high-affinity binding to muscarinic receptors. The absence of this group in the target compound, replaced by a hydrogen, is expected to result in a profound loss of activity. Furthermore, stereochemistry is a critical differentiator: the (R)-enantiomer of a dimethylaminoethyl ester derivative of the 2-hydroxy analog was found to be approximately 100 times more potent than the corresponding (S)-enantiomer in both in vivo and in vitro anticholinergic assays [1]. The target compound, as a racemic mixture lacking the alpha-hydroxy group, would be an inappropriate substitute for the active enantiomer in any muscarinic receptor research program.

anticholinergic muscarinic receptor medicinal chemistry

2-Cyclohexyl-2-(2-methylphenyl)acetic acid: Validated Research and Industrial Application Scenarios


Use as a Hydrophobic Building Block in Organic Synthesis

Based on its structure as a 'versatile small molecule scaffold' and the evidence that it is not a potent biological agent in its own right, its primary utility is as a synthetic intermediate . The presence of a carboxylic acid group allows for standard derivatization (e.g., esterification, amidation) to introduce a bulky, lipophilic 2-cyclohexyl-2-(2-methylphenyl)acetyl moiety into larger molecules. This is valuable for modulating the lipophilicity (LogP) of drug candidates or materials. The ortho-methyl group introduces steric hindrance, which can be exploited to influence the conformation and reactivity of the final product compared to an unsubstituted phenyl analog.

Application in Structure-Activity Relationship (SAR) Studies for Phenylacetic Acid Derivatives

This compound is ideally suited for use as a control or comparator in SAR studies exploring the effects of alpha-substitution on phenylacetic acid frameworks. For example, it can be used alongside 2-Cyclohexyl-2-phenylacetic acid (lacking the ortho-methyl) and 2-Cyclohexyl-2-(3-methylphenyl)acetic acid (meta-methyl) to systematically probe how the position of a methyl group on the aromatic ring affects a measured property, such as enzyme inhibition, receptor binding, or chromatographic retention time . The quantitative lack of HMG-CoA reductase inhibition provides a clear baseline for such comparative studies [1].

Procurement for Negative Control or Counter-Screening in Biochemical Assays

Given its demonstrated lack of significant inhibitory activity against HMG-CoA reductase (IC50 = 780,000 nM), this compound can be rationally procured and used as a negative control in assays designed to identify or validate inhibitors of this enzyme [1]. Its structural similarity to more active phenylacetic acid derivatives makes it a more appropriate negative control than a structurally unrelated compound, helping to confirm that observed activity is due to specific pharmacophoric elements rather than non-specific effects.

Technical Documentation Hub

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